(6-Methylquinolin-3-yl)methanamine
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Overview
Description
(6-Methylquinolin-3-yl)methanamine is an organic compound that belongs to the quinoline family. Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring. This compound is characterized by the presence of a methyl group at the 6th position and a methanamine group at the 3rd position of the quinoline ring. It has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylquinolin-3-yl)methanamine typically involves the reduction of nitrile groups in quinoline derivatives. One common method is the reduction of 2-chloro-3-cyanoquinoline using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(6-Methylquinolin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(6-Methylquinolin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Methylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinolin-3-yl)methanamine
- (2-Methylquinolin-6-yl)methanamine
- (2-Chloro-6-methylquinolin-3-yl)methanimine oxide
Uniqueness
(6-Methylquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1421604-31-0 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(6-methylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-5,7H,6,12H2,1H3 |
InChI Key |
LUUXYSUDNNKSNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)CN |
Origin of Product |
United States |
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